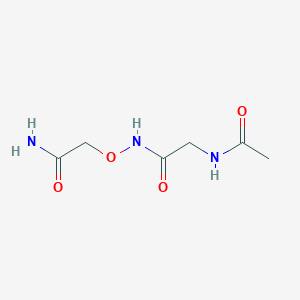![molecular formula C26H29NO5 B12585328 1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene CAS No. 502507-30-4](/img/structure/B12585328.png)
1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene is an organic compound characterized by its complex structure, which includes multiple ether linkages and nitro groups
Preparation Methods
The synthesis of 1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene typically involves multi-step organic reactions. The process often starts with the preparation of the phenyl and nitrophenyl intermediates, followed by the introduction of the butoxyethoxy groups through etherification reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvent systems.
Chemical Reactions Analysis
1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the phenyl rings. Common reagents for these reactions include strong acids, bases, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene involves its interaction with molecular targets through its functional groups. The ether linkages and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Compared to other similar compounds, 1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene stands out due to its unique combination of ether and nitro groups. Similar compounds include:
1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-aminophenyl)benzene: Similar structure but with an amino group instead of a nitro group.
1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-methylphenyl)benzene: Contains a methyl group instead of a nitro group. These structural differences can significantly impact the compounds’ chemical properties and applications.
Properties
CAS No. |
502507-30-4 |
|---|---|
Molecular Formula |
C26H29NO5 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[4-[2-(2-butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C26H29NO5/c1-2-3-16-30-17-18-31-19-20-32-26-14-10-24(11-15-26)22-6-4-21(5-7-22)23-8-12-25(13-9-23)27(28)29/h4-15H,2-3,16-20H2,1H3 |
InChI Key |
DENCEIQBFTWKRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trichloro{2-[3-(prop-1-en-2-yl)phenyl]propyl}silane](/img/structure/B12585254.png)
![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)
![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)
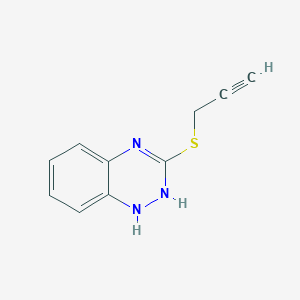
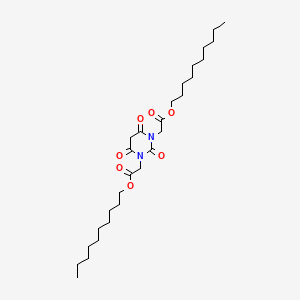
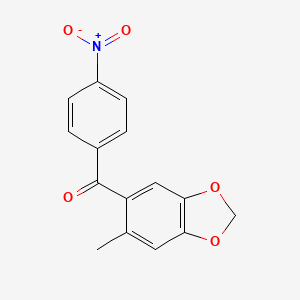
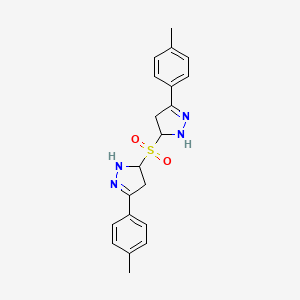
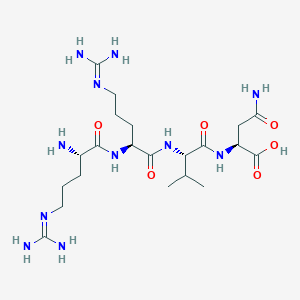
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
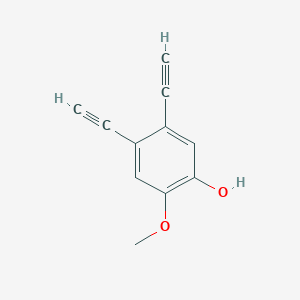
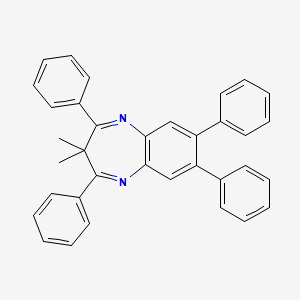
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
